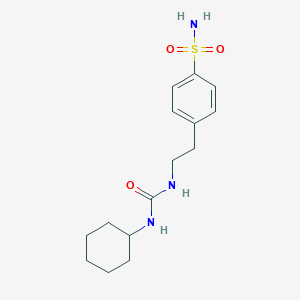
1,5-Bis(4-amidinophenoxy)-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-amidinophenoxy)-2-pentanol is a synthetic compound known for its significant biological activity. It belongs to the amidinophenol family and has been widely studied for its potential therapeutic applications, particularly in the treatment of parasitic infections such as Human African trypanosomiasis and leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves multiple steps. The initial step typically includes the formation of the amidinophenoxy groups, followed by their attachment to a pentane backbone. The hydroxyl group is then introduced at the 2-position of the pentane chain. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-amidinophenoxy)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amidine groups can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,5-Bis(4-amidinophenoxy)-2-pentanol has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1,5-Bis(4-amidinophenoxy)-2-pentanol involves its interaction with DNA. The compound binds to the minor groove of DNA, disrupting the replication and transcription processes. This binding affinity is crucial for its antiparasitic activity, as it interferes with the DNA of the parasites, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Pentamidine: 1,5-Bis(4-amidinophenoxy)pentane, used for treating Pneumocystis pneumonia and other parasitic infections.
Butamidine: 1,4-Bis(4-amidinophenoxy)butane, an analogue of pentamidine with similar biological activity.
Uniqueness
1,5-Bis(4-amidinophenoxy)-2-pentanol stands out due to its hydroxyl group at the 2-position, which enhances its solubility and potentially its biological activity. This structural modification may contribute to its unique interaction with DNA and its effectiveness as an antiparasitic agent .
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-4-hydroxypentoxy]benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-3-7-16(8-4-13)25-11-1-2-15(24)12-26-17-9-5-14(6-10-17)19(22)23/h3-10,15,24H,1-2,11-12H2,(H3,20,21)(H3,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIRIZROMSNPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCC(COC2=CC=C(C=C2)C(=N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Benzothiazolol,4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-](/img/structure/B133989.png)




![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)


